molecular formula C16H17N3O4S2 B2981257 (E)-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(furan-2-yl)acrylamide CAS No. 1396892-76-4

(E)-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(furan-2-yl)acrylamide

Cat. No.: B2981257
CAS No.: 1396892-76-4
M. Wt: 379.45
InChI Key: CPJREZSASMMBLO-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H17N3O4S2 and its molecular weight is 379.45. The purity is usually 95%.
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Mechanism of Action

    Target of action

    The compound contains a furan ring, which is often used in drug design due to its ability to interact with biological targets through pi-pi stacking and hydrogen bonding .

    Mode of action

    Furan-containing compounds can undergo oxidation to form reactive species that can covalently bind to biological targets . This could potentially lead to irreversible inhibition of target proteins.

  • Result of action

    The cellular effects of this compound would depend on its specific targets and mode of action. If it acts as a DNA crosslinking agent, it could potentially cause cell cycle arrest and apoptosis .

    Action environment

    The action of this compound could be influenced by various environmental factors, such as pH and the presence of oxidizing agents, which could affect the reactivity of the furan ring .

Properties

IUPAC Name

(E)-N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c20-15(6-3-11-2-1-9-23-11)18-16-17-13-7-8-19(10-14(13)24-16)25(21,22)12-4-5-12/h1-3,6,9,12H,4-5,7-8,10H2,(H,17,18,20)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJREZSASMMBLO-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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